molecular formula C16H25NO B7784497 4-(4-Tert-butylphenyl)-4-hydroxy-1-methylpiperidine

4-(4-Tert-butylphenyl)-4-hydroxy-1-methylpiperidine

Cat. No.: B7784497
M. Wt: 247.38 g/mol
InChI Key: ZDOVATNIWHRFET-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenyl)-4-hydroxy-1-methylpiperidine is a chemical compound offered for research and development purposes. This molecule features a piperidine ring, a common structural motif in medicinal chemistry, which is substituted with a hydroxyl group and a 4-tert-butylphenyl group. Piperidine derivatives are extensively utilized as versatile building blocks in organic synthesis and pharmaceutical research . Compounds with similar structures have demonstrated significant research value as core scaffolds in the discovery of new therapeutic agents. For instance, certain lipophilic piperidine derivatives have been explored as potent inhibitors targeting the MenA enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis , presenting a promising strategy for tuberculosis treatment . The structural features of this compound, including the hydrophobic tert-butylphenyl group and the polar hydroxy group, make it a valuable intermediate for constructing more complex molecules and for structure-activity relationship (SAR) studies. Researchers can employ this compound in the synthesis of novel chemical entities or as a standard in analytical methods. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

4-(4-tert-butylphenyl)-1-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-15(2,3)13-5-7-14(8-6-13)16(18)9-11-17(4)12-10-16/h5-8,18H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOVATNIWHRFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(CCN(CC2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

Critical parameters include solvent choice (methanol or ethanol), temperature (25–40°C), and stoichiometric ratios. Excess methylamine (1.5–2.0 equivalents) ensures complete imine formation, while NaBH3CN (1.2 equivalents) facilitates selective reduction without over-reduction of the ketone. Typical yields range from 65% to 78%, with purity exceeding 95% after recrystallization from hexane.

Limitations

Steric hindrance from the tert-butyl group slows cyclization, necessitating prolonged reaction times (12–18 hours). Additionally, competing side reactions, such as aldol condensation of the ketone, may reduce efficiency.

Grignard Addition and Subsequent Cyclization

This two-step method involves Grignard reagent addition to a pre-functionalized nitrile, followed by acid-catalyzed cyclization. For instance, 4-tert-butylphenylmagnesium bromide reacts with 4-cyano-1-methylpiperidin-4-ol to form a tertiary alcohol, which undergoes cyclization in sulfuric acid.

Mechanistic Insights

The Grignard reagent attacks the nitrile carbon, generating an imine intermediate that hydrolyzes to a ketone. In situ acid catalysis promotes cyclization via intramolecular nucleophilic attack by the amine on the carbonyl carbon, forming the piperidine ring.

Yield and Scalability

Yields for the Grignard step average 70–85%, but cyclization yields drop to 50–60% due to competing polymerization. Scaling this method requires stringent moisture control and low-temperature (−10°C) conditions to mitigate side reactions.

Suzuki Coupling of 4-Triflate Intermediate

Introducing the tert-butylphenyl group via Suzuki coupling leverages palladium catalysis for C–C bond formation. Starting from 4-hydroxy-1-methylpiperidine, the hydroxyl group is converted to a triflate using triflic anhydride, followed by coupling with 4-tert-butylphenylboronic acid.

Synthetic Steps

  • Triflation : Treatment of 4-hydroxy-1-methylpiperidine with triflic anhydride in dichloromethane at 0°C affords the triflate in 92% yield.

  • Coupling : Reaction with 4-tert-butylphenylboronic acid (1.2 equivalents), Pd(PPh3)4 (5 mol%), and K2CO3 in dioxane/water (4:1) at 80°C yields the coupled product in 75–80% yield.

Advantages

This method excels in regioselectivity and functional group tolerance. The triflate’s high reactivity ensures rapid coupling, while aqueous workup simplifies purification.

Nucleophilic Substitution of Activated Hydroxyl Group

Activating the 4-hydroxyl group as a leaving group enables direct displacement with a tert-butylphenyl nucleophile. For example, mesylation of 4-hydroxy-1-methylpiperidine with mesyl chloride, followed by reaction with tert-butylphenyllithium, achieves substitution.

Challenges

Steric bulk from both the tert-butyl group and the piperidine ring impedes nucleophilic attack, resulting in modest yields (40–50%). Elevated temperatures (80–100°C) and polar aprotic solvents (DMF, DMSO) improve kinetics but risk decomposition.

Comparative Data

MethodYield (%)Purity (%)Key AdvantageLimitation
Reductive Amination65–7895+One-pot synthesisLong reaction times
Grignard/Cyclization50–6090Scalable Grignard stepLow cyclization efficiency
Suzuki Coupling75–8098High regioselectivityCost of Pd catalysts
Nucleophilic Substitution40–5085Direct displacementLow yields due to steric effects

Comparative Analysis of Synthetic Routes

The Suzuki coupling method (Section 3) emerges as the most efficient, balancing yield and selectivity. However, its reliance on palladium catalysts increases costs for large-scale production. Reductive amination (Section 1) offers cost-effectiveness but suffers from slower kinetics. Industrial applications may favor Grignard cyclization (Section 2) for intermediate-scale synthesis, whereas nucleophilic substitution (Section 4) remains limited to niche cases requiring minimal purification.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylphenyl)-4-hydroxy-1-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.

    Substitution: The tert-butylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4-(4-tert-butylphenyl)-4-oxo-1-methylpiperidine.

    Reduction: Formation of 4-(4-tert-butylphenyl)-1-methylpiperidine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

M4 serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various chemical modifications, including oxidation and reduction reactions, which can lead to new derivatives with potentially enhanced properties.

Biology

In biological research, M4 has been investigated for its interactions with biological receptors. Its hydroxyl group enhances binding affinity to specific targets, making it valuable in receptor studies. For instance, it has shown potential as a ligand in neuropharmacological research, specifically regarding its effects on neurodegenerative diseases.

Medicine

M4 is explored for its therapeutic effects, particularly in neuropharmacology. Studies have indicated that M4 can act as both a β-secretase and acetylcholinesterase inhibitor, which are key targets in Alzheimer's disease treatment. In vitro studies demonstrated that M4 significantly inhibited amyloid beta (Aβ) aggregation, which is crucial for preventing neurotoxicity associated with Alzheimer's pathology .

Neuroprotective Effects

A study published in Molecules examined M4's protective effects against Aβ-induced toxicity in astrocytes. The results indicated that M4 reduced TNF-α levels and oxidative stress markers in cell cultures treated with Aβ1-42 . Although it exhibited moderate protective effects in vitro, its efficacy in vivo was less pronounced compared to established treatments like galantamine.

Oxidative Stress Reduction

In another investigation focusing on oxidative stress models induced by scopolamine, M4 was assessed for its ability to mitigate lipid peroxidation and enhance cell viability . While both M4 and galantamine showed some reduction in oxidative stress markers, galantamine produced statistically significant improvements compared to the control group.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenyl)-4-hydroxy-1-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperidine Derivatives with Modified Substituents

N-[3-(4-Tert-butylphenyl)-2-methylpropyl]-4-hydroxypiperidine (Compound B)
  • Structure : Retains the 4-tert-butylphenyl group but replaces the 1-methyl group with a 2-methylpropyl chain.
  • Activity : Used as a fungicidal agent, demonstrating that alkyl chain length and branching can modulate bioactivity. The extended chain may enhance membrane permeability .
4-(4-Fluorophenyl)-4-hydroxypiperidine
  • Structure : Replaces the tert-butyl group with a fluorine atom.
  • This substitution is common in drug design to optimize pharmacokinetics .
4-(4-Trifluoromethoxy-phenyl)-piperidine
  • Structure : Incorporates a trifluoromethoxy group instead of tert-butyl.
  • Activity : The trifluoromethoxy group enhances metabolic stability and electron-withdrawing effects, making it suitable for CNS-targeting pharmaceuticals .
1-(4-Tert-butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
  • Structure : Adds a benzoyl and oxadiazole group to the piperidine ring.
  • Activity : The oxadiazole moiety introduces π-stacking and dipole interactions, likely enhancing enzyme inhibition (e.g., protease or kinase targets) .

Heterocyclic Ring Modifications

Tetrahydro-2H-pyran-4-ol Derivatives
  • Structure : Replaces the piperidine ring with a tetrahydropyran ring.
  • Activity: Nortropane analogues (e.g., compound 33) showed superior antiviral profiles against HCV NS3/4a protease, suggesting that ring size and oxygen positioning influence target selectivity .
1-Carbalkoxymethyl-4-hydroxy-1-methylpiperidinium Chlorides
  • Structure : Introduces a carbalkoxymethyl group at the 1-position.
  • Physicochemical Properties : The ester group (νC=O at 1750 cm⁻¹) and quaternary ammonium structure enhance crystallinity and ionic interactions, relevant for solid-state applications .

Substituent Effects on Host-Guest Interactions

  • Diphenyl[4-(4-tert-butylphenyl)-phenyl]phosphine
    • Association Constant (Kf) : ~10² in supercritical CO₂, weaker than analogues in aqueous systems due to reduced hydrophobic effects.
    • Comparison : The tert-butylphenyl group’s steric bulk may hinder guest binding compared to adamantyl substituents (e.g., AdTPP, Kf = 2×10²) .

Data Tables

Table 1. Structural and Functional Comparison of Piperidine Analogues

Compound Name Key Substituents Molecular Weight Notable Properties/Applications Reference
4-(4-Tert-butylphenyl)-4-hydroxy-1-methylpiperidine 4-tert-butylphenyl, -OH, -CH₃ 283.4* Fungicidal activity, hydrogen bonding
N-[3-(4-Tert-butylphenyl)-2-methylpropyl]-4-hydroxypiperidine 4-tert-butylphenyl, extended alkyl 349.5 Enhanced membrane permeability
4-(4-Trifluoromethoxy-phenyl)-piperidine 4-CF₃O-Ph 245.2 CNS drug candidate, metabolic stability
1-(4-Tert-butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine Benzoyl, oxadiazole 421.5 Enzyme inhibition, π-stacking

*Calculated based on molecular formula C₁₈H₂₅NO.

Table 2. Hydrogen-Bonding and Spectroscopic Features

Compound O-H···Cl Bond Length (Å) IR νOH (cm⁻¹) Implications Reference
4-Hydroxy-1-methylpiperidine derivatives 2.86–3.12 3320 Moderate hydrogen-bonding strength
Bis(4-hydroxy-1-methylpiperidine betaine) HCl 2.86–3.12 3320 Comparable to derivatives

Key Research Findings

  • Fungicidal Activity : The tert-butylphenyl group in 4-hydroxy-1-methylpiperidine derivatives is critical for antifungal efficacy, likely due to hydrophobic interactions with fungal membrane proteins .
  • Antiviral Optimization : Replacing piperidine with tetrahydropyran improved activity against HCV protease mutants, highlighting the role of ring conformation in resistance profiles .
  • Material Science: tert-Butylphenyl-substituted phosphines exhibit tunable host-guest interactions in nonpolar solvents, relevant for catalyst design .

Biological Activity

4-(4-Tert-butylphenyl)-4-hydroxy-1-methylpiperidine, often referred to as M4, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications, supported by case studies and detailed research findings.

The biological activity of M4 is primarily attributed to its structural components, particularly the hydroxyl group and the piperidine ring. These elements facilitate binding to specific molecular targets such as receptors and enzymes, influencing their activity. This modulation can lead to various biological effects, including neuroprotective actions and inhibition of amyloid beta aggregation, which is crucial in the context of neurodegenerative diseases like Alzheimer's disease.

Neuroprotective Properties

M4 has been shown to exhibit protective effects against neurotoxic agents such as amyloid beta (Aβ) peptides. In vitro studies indicated that M4 can reduce the cytotoxicity induced by Aβ 1-42 in astrocyte cultures. Specifically, M4 treatment resulted in a notable increase in cell viability (62.98 ± 4.92%) compared to Aβ treatment alone (43.78 ± 7.17%) at a concentration of 100 μM .

Inhibition of Amyloid Beta Aggregation

M4 acts as a dual inhibitor of β-secretase and acetylcholinesterase, with reported IC50 values of 15.4 nM and Ki values of 0.17 μM, respectively . This dual action not only prevents the aggregation of Aβ but also mitigates the formation of toxic fibrils, which are implicated in Alzheimer's pathology.

In Vitro Studies

In a series of experiments aimed at assessing the protective effects of M4 on astrocytes exposed to Aβ 1-42:

  • Cell Viability : M4 demonstrated a significant protective effect with 100% cell viability at 100 μM.
  • Cytokine Production : M4 reduced the production of inflammatory cytokines such as TNF-α, suggesting an anti-inflammatory mechanism .

In Vivo Studies

Although in vitro results were promising, in vivo studies showed limited efficacy when tested in scopolamine-induced models of Alzheimer's disease. While M4 reduced Aβ levels compared to control groups, the results were not statistically significant when compared to established treatments like galantamine .

Research Findings Summary

The following table summarizes key findings regarding the biological activity of M4:

Activity Observation Concentration Reference
Cell Viability IncreaseProtection against Aβ toxicity100 μM
β-Secretase InhibitionIC50 = 15.4 nM-
Acetylcholinesterase InhibitionKi = 0.17 μM-
Cytokine ReductionDecrease in TNF-α levels-
In Vivo EfficacyNo significant effect compared to galantamine-

Q & A

Q. What are the common synthetic routes for 4-(4-Tert-butylphenyl)-4-hydroxy-1-methylpiperidine, and what reaction conditions are critical for achieving high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting a tert-butyl-substituted aryl halide with a hydroxylated piperidine derivative under basic conditions (e.g., sodium hydroxide or potassium carbonate in toluene at reflux). Isolation via recrystallization or distillation is critical for purity. Solvent choice and reaction temperature significantly influence byproduct formation, with toluene being preferred for its boiling point compatibility .

Q. How can researchers characterize the purity and structural integrity of 4-(4-Tert-butylphenyl)-4-hydroxy-1-methylpiperidine post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy (¹H and ¹³C) to confirm the presence of the tert-butyl group (δ ~1.3 ppm for 9H singlet) and hydroxyl proton (broad peak at δ ~3–5 ppm).
  • HPLC with UV detection to assess purity (>95% recommended for biological assays).
  • Mass spectrometry (HRMS) to verify molecular ion peaks matching the exact mass (C₁₆H₂₅NO₂, calculated [M+H]⁺ = 264.1958) .

Q. What solvents and bases are optimal for the synthesis of tert-butyl-substituted piperidine derivatives like 4-(4-Tert-butylphenyl)-4-hydroxy-1-methylpiperidine?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity in substitution reactions, while toluene is ideal for reflux conditions. Sodium hydroxide or potassium tert-butoxide are effective bases for deprotonation, but their selection depends on substrate solubility. Avoid aqueous bases if intermediates are moisture-sensitive .

Q. How can researchers mitigate hazards during the synthesis and handling of 4-(4-Tert-butylphenyl)-4-hydroxy-1-methylpiperidine?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation.
  • Avoid open flames (tert-butyl groups may decompose under extreme heat).
  • Store under inert atmosphere (N₂ or Ar) to prevent oxidation of the hydroxyl group .

Q. What are the key differences in reactivity between 4-hydroxy-piperidine and its tert-butyl-substituted analogs?

  • Methodological Answer : The tert-butyl group increases steric hindrance, slowing nucleophilic attacks at the piperidine nitrogen. The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility in polar solvents. Reactivity in alkylation reactions is reduced compared to unsubstituted piperidines, requiring stronger bases (e.g., LDA) for deprotonation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 4-(4-Tert-butylphenyl)-4-hydroxy-1-methylpiperidine in multi-step syntheses?

  • Methodological Answer :
  • Molar ratio optimization : Use a 1:8 molar ratio of resorcinol to azacycloalkanone to drive the reaction to completion .
  • Continuous flow synthesis : Implement automated systems for precise temperature control and reduced side reactions, achieving >85% yield in scaled-up protocols .
  • Catalyst screening : Test Pd/C or Ni catalysts for cross-coupling steps to minimize byproducts .

Q. What strategies are effective in resolving contradictions in spectral data when analyzing derivatives of 4-(4-Tert-butylphenyl)-4-hydroxy-1-methylpiperidine?

  • Methodological Answer :
  • Comparative 2D-NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., piperidine ring protons at δ ~2.5–3.5 ppm).
  • X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives.
  • Isotopic labeling : Use deuterated solvents to distinguish exchangeable hydroxyl protons .

Q. How do structural modifications (e.g., fluorination or sulfonation) impact the biological activity of 4-(4-Tert-butylphenyl)-4-hydroxy-1-methylpiperidine?

  • Methodological Answer :
  • Fluorination : Introduce at the phenyl ring (para position) to enhance metabolic stability and binding affinity to hydrophobic enzyme pockets.
  • Sulfonation : Modify the piperidine nitrogen to increase solubility and interaction with charged residues in target proteins (e.g., kinase inhibitors).
  • In silico docking studies : Predict binding modes using software like AutoDock Vina before synthesizing analogs .

Q. What experimental approaches can validate the mechanism of action of 4-(4-Tert-butylphenyl)-4-hydroxy-1-methylpiperidine in enzyme inhibition studies?

  • Methodological Answer :
  • Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to determine competitive vs. non-competitive inhibition.
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to purified enzyme targets.
  • Mutagenesis studies : Identify critical amino acids in the enzyme’s active site through site-directed mutagenesis .

Q. How can researchers address low reproducibility in synthetic yields across different batches of 4-(4-Tert-butylphenyl)-4-hydroxy-1-methylpiperidine?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., stirring rate, solvent purity).
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time.
  • Quality-by-design (QbD) : Establish a design space for critical process parameters (CPPs) to ensure consistent output .

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